Cas no 1698237-05-6 (ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate)

Ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a fused oxadiazole and bromofuran scaffold, which exhibits significant potential in medicinal chemistry and material science. The presence of the 1,2,4-oxadiazole ring enhances its stability and bioactivity, while the bromofuran moiety offers versatility for further functionalization via cross-coupling reactions. The ethyl carboxylate group improves solubility and serves as a handle for derivatization. This compound is particularly valuable as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials due to its unique structural properties and reactivity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and targeted modifications.
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate structure
1698237-05-6 structure
Product Name:ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No:1698237-05-6
MF:C9H7BrN2O4
MW:287.066881418228
CID:6566625
PubChem ID:106855891
Update Time:2025-07-02

ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
    • EN300-1120103
    • 1698237-05-6
    • Inchi: 1S/C9H7BrN2O4/c1-2-14-9(13)7-11-8(16-12-7)5-3-4-15-6(5)10/h3-4H,2H2,1H3
    • InChI Key: MIFLJGPDVWBULH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CO1)C1=NC(C(=O)OCC)=NO1

Computed Properties

  • Exact Mass: 285.95892g/mol
  • Monoisotopic Mass: 285.95892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 78.4Ų

ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1120103-0.05g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1120103-0.1g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1120103-0.25g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1120103-0.5g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1120103-1.0g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6
1g
$1414.0 2023-06-09
Enamine
EN300-1120103-2.5g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1120103-5.0g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6
5g
$4102.0 2023-06-09
Enamine
EN300-1120103-10.0g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6
10g
$6082.0 2023-06-09
Enamine
EN300-1120103-1g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6 95%
1g
$986.0 2023-10-27
Enamine
EN300-1120103-5g
ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
1698237-05-6 95%
5g
$2858.0 2023-10-27

Additional information on ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Recent Advances in the Study of Ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1698237-05-6)

The compound ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1698237-05-6) has recently gained significant attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmacological applications. This heterocyclic compound combines a bromofuran moiety with a 1,2,4-oxadiazole ring system, creating a versatile scaffold for drug discovery. Recent studies have focused on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers developed an improved synthetic route for this compound with a 78% overall yield. The optimized protocol involves a [3+2] cycloaddition reaction between 2-bromofuran-3-carbonitrile and ethyl 2-chloro-2-(hydroxyimino)acetate, followed by thermal cyclization. This method significantly reduces byproduct formation compared to previous approaches and allows for gram-scale production, making the compound more accessible for biological testing.

Pharmacological screening has revealed promising activity of ethyl 5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate against several molecular targets. A 2024 study in Bioorganic Chemistry demonstrated its potent inhibitory effects on tankyrase enzymes (IC50 = 0.87 μM for TNKS2), which play crucial roles in Wnt/β-catenin signaling pathway. The compound showed selective inhibition over other PARP family members, suggesting potential applications in cancer therapy, particularly for colorectal cancers with Wnt pathway dysregulation.

Structural modifications of this core scaffold have been extensively investigated to enhance its drug-like properties. Research published in European Journal of Medicinal Chemistry (2024) explored various substitutions at the 5-position of the oxadiazole ring. The ethyl ester derivative (1698237-05-6) was found to maintain optimal balance between potency and metabolic stability, with a hepatic microsomal half-life of 42 minutes in human liver microsomes, significantly improved over earlier analogs.

Recent computational studies have provided insights into the binding mode of this compound class. Molecular docking and molecular dynamics simulations published in Journal of Chemical Information and Modeling (2023) suggest that the bromofuran moiety engages in key hydrophobic interactions with TNKS2, while the oxadiazole ring forms hydrogen bonds with Gly1032 and Ser1068 in the NAD+ binding site. These findings are guiding the design of next-generation inhibitors with improved selectivity profiles.

Current research directions include investigating the compound's in vivo efficacy and safety profile. Preliminary pharmacokinetic studies in rodent models show moderate oral bioavailability (F = 32%) and good brain penetration, making it a candidate for central nervous system targets. Several pharmaceutical companies have included derivatives of 1698237-05-6 in their oncology pipelines, with Phase I clinical trials expected to begin in 2025 for selected analogs.

The compound's versatility is further demonstrated by its applications in chemical biology probes. A recent ACS Chemical Biology publication (2024) described its use as a photoaffinity labeling agent for identifying unknown protein targets, leveraging the reactive bromine atom for subsequent click chemistry modifications. This application expands its utility beyond therapeutic development into target identification and validation studies.

Ongoing challenges in the field include improving the metabolic stability of this compound class and reducing potential off-target effects. Researchers are employing structure-based drug design and prodrug strategies to address these limitations while maintaining the core pharmacophore features that confer target affinity and selectivity.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent